molecular formula C5H10O2 B3052742 4-Hydroxypentanal CAS No. 44601-24-3

4-Hydroxypentanal

Cat. No.: B3052742
CAS No.: 44601-24-3
M. Wt: 102.13 g/mol
InChI Key: HFZMJAMTNAAZQE-UHFFFAOYSA-N
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Description

4-Hydroxypentanal is an organic compound with the molecular formula C5H10O2. It is a member of the aldehyde family, characterized by the presence of both an aldehyde group (-CHO) and a hydroxyl group (-OH) on the fourth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxypentanal can be synthesized through several methods. One common method involves the acid treatment of 3,4-dihydro-2H-pyran (DHP) with concentrated hydrochloric acid in water. The reaction is carried out by adding DHP dropwise to the acid solution, resulting in the formation of this compound . The reaction conditions include maintaining the temperature between 21°C and 38°C and adjusting the pH to 10.5 using a 20% aqueous solution of sodium hydroxide .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypentanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxypentanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxypentanal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybutanal: Similar structure but with one less carbon atom.

    4-Hydroxyhexanal: Similar structure but with one more carbon atom.

    4-Hydroxyvaleric acid: The oxidized form of 4-hydroxypentanal.

Uniqueness

This compound is unique due to its specific combination of functional groups and carbon chain length, which confer distinct reactivity and applications compared to its analogs .

Properties

IUPAC Name

4-hydroxypentanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5(7)3-2-4-6/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZMJAMTNAAZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963248
Record name 4-Hydroxypentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44601-24-3
Record name Pentanal, 4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044601243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxypentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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